molecular formula C10H11NO2 B2590364 4-(Allyloxy)benzamide CAS No. 97960-35-5

4-(Allyloxy)benzamide

Cat. No.: B2590364
CAS No.: 97960-35-5
M. Wt: 177.203
InChI Key: QKEBAUNJTGUPMI-UHFFFAOYSA-N
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Description

4-(Allyloxy)benzamide is an organic compound characterized by the presence of an allyloxy group attached to a benzamide structure

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit certain enzymes, such as serine proteases, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

    Benzamide: The parent compound, benzamide, shares the core structure but lacks the allyloxy group.

    4-Hydroxybenzamide: Similar to 4-(Allyloxy)benzamide but with a hydroxy group instead of an allyloxy group.

Uniqueness: this compound is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEBAUNJTGUPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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